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Compound of Interest

Compound Name:
2-(2-Chlorobenzenesulfonyl)acetic

acid

CAS No.: 82224-89-3

Cat. No.: B3387399

Get Quote

Executive Summary & Chemical Identity
2-(2-Chlorobenzenesulfonyl)acetic acid is a specialized organosulfur building block used

primarily in the synthesis of bioactive heterocyclic compounds and advanced sulfone-based

materials. As an ortho-substituted arylsulfonylacetic acid, it serves as a critical intermediate for

introducing the 2-chlorobenzenesulfonyl moiety—a pharmacophore often associated with

enhanced metabolic stability and lipophilicity in medicinal chemistry.

This guide provides a rigorous technical analysis of its molecular weight characteristics,

synthetic pathways, and physicochemical behavior, designed for researchers requiring high-

fidelity data for stoichiometric calculations and process development.
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Parameter Technical Specification

IUPAC Name 2-(2-Chlorophenyl)sulfonylacetic acid

CAS Registry Number 82224-89-3

Molecular Formula

SMILES OC(=O)CS(=O)(=O)C1=CC=CC=C1Cl

Key Functional Groups

Sulfonyl (

), Carboxylic Acid (

), Aryl Chloride (

)

Molecular Weight & Isotopic Analysis
Precise molecular weight determination is non-negotiable for analytical validation (LC-MS) and

stoichiometric accuracy. Due to the presence of Chlorine (

) and Sulfur (

), the compound exhibits a distinct isotopic signature that must be accounted for in mass
spectrometry.

Quantitative Mass Profile
Mass Type Value (Da / g/mol ) Application Context

Monoisotopic Mass 233.9753

Used for High-Resolution Mass

Spectrometry (HRMS)

identification (M+ peak).

Average Molecular Weight 234.66
Used for molarity calculations

and bulk reagent weighing.

[M+Na]+ Adduct 256.965
Common ion observed in ESI+

mode LC-MS.
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Isotopic Distribution Logic
The chlorine atom introduces a significant M+2 peak due to the natural abundance of

(approx. 24.2%) alongside

(75.8%).

Base Peak (

): Contains

and

.

M+2 Peak: Significant intensity (

of base peak) arising from

contribution and the minor

isotope.

Implication: In mass spec validation, the absence of this 3:1 (approx) isotopic pattern

indicates a loss of the chlorine moiety or misidentification.

Synthetic Architecture
The synthesis of 2-(2-Chlorobenzenesulfonyl)acetic acid follows a "Self-Validating" biphasic

workflow. This protocol prioritizes the isolation of the stable sulfide intermediate before

oxidation, ensuring high purity of the final sulfone.

Validated Pathway: Thiol Alkylation & Oxidation
The most robust route involves the nucleophilic substitution of chloroacetic acid by 2-

chlorobenzenethiol, followed by controlled oxidation.

Phase 1: Nucleophilic Substitution (Sulfide Formation)
Reagents: 2-Chlorobenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq).
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Mechanism:

displacement of the alkyl chloride by the thiolate anion.

Critical Control Point: The reaction must be maintained at alkaline pH (

) to ensure the thiol remains deprotonated (

), maximizing nucleophilicity.

Validation: Acidification precipitates the intermediate 2-(2-chlorophenylthio)acetic acid.

Phase 2: Chemoselective Oxidation (Sulfone Formation)
Reagents: Hydrogen Peroxide (

) or Potassium Permanganate (

), often with a catalyst like Sodium Tungstate (

).

Mechanism: Two-step oxidation: Sulfide (

)

Sulfoxide (

)

Sulfone (

).

Thermodynamics: The reaction is exothermic. Temperature control (

) is vital to prevent decarboxylation of the acetic acid moiety.

Workflow Visualization
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Figure 1: Step-wise synthetic pathway transforming thiol precursors into the target sulfone via a

stable sulfide intermediate.

Physicochemical Properties & Handling
Understanding the physical behavior of this compound is essential for purification

(recrystallization) and formulation.

Property Description/Value Causality & Notes

Physical State Crystalline Solid
High lattice energy due to

sulfone dipole interactions.

Acidity (pKa) Predicted

The electron-withdrawing

sulfone group stabilizes the

carboxylate anion, making it

more acidic than acetic acid

(pKa 4.76).

Solubility Polar Organic Solvents

Soluble in DMSO, DMF,

Methanol. Sparingly soluble in

cold water; soluble in aqueous

base (forming salts).

Stability Hygroscopic Potential

Sulfonyl groups can attract

moisture; store in desiccated

conditions.

Applications in Drug Discovery
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The 2-(2-Chlorobenzenesulfonyl)acetic acid scaffold is not merely a passive intermediate; it

is an active "warhead" precursor in medicinal chemistry.

Synthesis of 1,3,4-Oxadiazoles
The carboxylic acid group reacts with hydrazides to form 1,3,4-oxadiazole rings. These

derivatives are extensively screened for antibacterial and anticancer activity. The ortho-chloro

substituent on the benzene ring often improves lipophilicity and steric protection against

metabolic degradation.

Sulfone-Based Alkylation
The methylene group (

-position) between the sulfone and carbonyl is highly acidic (

for the

). This allows for:

Knoevenagel Condensations: Reaction with aldehydes to form vinyl sulfones.

Decarboxylative Functionalization: Under specific conditions, the carboxyl group can be

removed to yield aryl methyl sulfones.

Logic of Application

2-(2-Chlorobenzenesulfonyl)
acetic acid

Cyclization w/ Hydrazides

Acid Activation

Methylene Deprotonation

Base (NaH/LDA)
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+ Aldehyde
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Figure 2: Divergent synthetic utility of the scaffold in generating bioactive heterocycles and

Michael acceptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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